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2'-Phosphoadenosine 5'-phosphate -

2'-Phosphoadenosine 5'-phosphate

Catalog Number: EVT-1594028
CAS Number:
Molecular Formula: C10H11N5O10P2-4
Molecular Weight: 423.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

2'-Phosphoadenosine 5'-phosphate can be derived from various biological sources, including mammalian tissues where it is produced during the metabolism of sulfur-containing compounds. It can also be synthesized chemically or enzymatically in laboratory settings, allowing for its study and application in various scientific fields.

Classification

2'-Phosphoadenosine 5'-phosphate is classified as a nucleotide phosphate, specifically a derivative of adenosine. It belongs to a broader class of compounds known as phosphonucleotides, which are characterized by the presence of phosphate groups attached to nucleosides.

Synthesis Analysis

Methods

The synthesis of 2'-phosphoadenosine 5'-phosphate can be achieved through several methods, primarily involving enzymatic reactions or chemical synthesis. One effective method involves the use of adenosine as a starting material, which is phosphorylated in the presence of specific enzymes or reagents.

Technical Details

  1. Enzymatic Synthesis:
    • Enzymes such as ATP sulfurylase and adenosine 5'-phosphosulfate kinase are utilized to convert adenosine into 2'-phosphoadenosine 5'-phosphate through sequential phosphorylation steps. This process typically involves ATP and inorganic sulfate as substrates.
    • The reaction conditions, such as pH and temperature, are optimized to enhance enzyme activity and yield.
  2. Chemical Synthesis:
    • Chemical methods may involve the phosphorylation of adenosine using reagents like phosphorus oxychloride or phosphoric anhydride under controlled conditions to yield the desired product.
Molecular Structure Analysis

Structure

2'-Phosphoadenosine 5'-phosphate consists of an adenosine moiety with a phosphate group attached at the 2' position of the ribose sugar. Its structural formula can be represented as follows:

  • Chemical Formula: C10H13N5O6P
  • Molecular Weight: Approximately 327.21 g/mol

Data

The compound exhibits characteristic spectral properties in NMR and mass spectrometry, which can be utilized for its identification and quantification in various biological samples.

Chemical Reactions Analysis

Reactions

2'-Phosphoadenosine 5'-phosphate participates in several key biochemical reactions:

  1. Sulfation Reactions:
    • It acts as a precursor to 3'-phosphoadenosine 5'-phosphosulfate, which is essential for sulfation processes involving sulfotransferases that modify proteins and carbohydrates.
  2. Dephosphorylation:
    • The compound can be dephosphorylated by specific phosphatases to regenerate adenosine or other phosphorylated derivatives.

Technical Details

The reactivity of 2'-phosphoadenosine 5'-phosphate is influenced by its phosphate group, which participates in nucleophilic attacks during enzymatic reactions, facilitating the transfer of sulfate groups to target molecules.

Mechanism of Action

Process

The mechanism by which 2'-phosphoadenosine 5'-phosphate functions primarily revolves around its role as a sulfate donor. In the presence of sulfotransferases, it donates its sulfate group to hydroxyl groups on acceptor molecules, facilitating their modification.

Data

Research indicates that the availability and stability of this compound are critical for effective sulfation processes within cells. The enzymatic activity associated with its conversion to other metabolites is modulated by various factors, including substrate concentration and enzyme kinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Stability: Generally stable under acidic conditions but may hydrolyze under alkaline conditions.

Chemical Properties

  • pH Sensitivity: The stability and reactivity can be significantly affected by pH levels.
  • Reactivity: Exhibits typical behavior of phosphonucleotides, participating readily in phosphorylation and dephosphorylation reactions.

Relevant studies have shown that its half-life under physiological conditions can vary significantly based on environmental factors such as temperature and ionic strength.

Applications

Scientific Uses

2'-Phosphoadenosine 5'-phosphate has several important applications in scientific research:

  1. Biochemical Research: Used extensively in studies involving sulfation pathways and enzyme kinetics related to sulfotransferases.
  2. Drug Development: Investigated for its potential role in drug metabolism and detoxification processes.
  3. Analytical Chemistry: Employed as a standard or reagent in assays designed to measure sulfation activity or enzyme function related to sulfur metabolism.
Introduction to PAP in Cellular Biochemistry

2'-Phosphoadenosine 5'-phosphate (PAP), also known as 3'-phosphoadenosine-5'-phosphate, is a key nucleotide metabolite with profound regulatory significance in cellular biochemistry. This adenosine derivative features a unique structure with phosphate groups at both the 3' (or 2') ribose position and the 5' ribose position, distinguishing it from conventional nucleotides. PAP serves as a critical metabolic intermediate in sulfation pathways and has emerged as an important signaling molecule across diverse biological systems. Its generation and degradation represent pivotal control points in cellular metabolism, with implications ranging from post-translational modifications to stress response signaling. The dynamic balance of PAP concentrations within subcellular compartments exerts far-reaching effects on biochemical pathways fundamental to organismal development and environmental adaptation [2] [6].

Biochemical Context of PAP in Nucleotide Metabolism

PAP occupies a specialized niche within nucleotide metabolism, serving as the dephosphorylated product of the universal sulfonate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) following sulfotransferase reactions. Structurally, PAP consists of an adenosine core with phosphate groups at both the 3'- and 5'-positions of its ribose moiety, distinguishing it from energy-carrying nucleotides like ATP or signaling nucleotides like cAMP. This unique configuration enables PAP to interact with specific enzymatic targets while resisting degradation by nonspecific phosphatases. PAP is generated when sulfotransferases utilize PAPS to sulfate diverse acceptor molecules including glycosaminoglycans, steroid hormones, xenobiotics, and secondary metabolites. This reaction occurs primarily in the cytosol and Golgi apparatus, releasing PAP as an obligatory byproduct [1] [5].

Table 1: Structural Features of PAP in Context of Related Nucleotides

CompoundFull NameStructural FeaturesPrimary Metabolic Role
PAP3'-Phosphoadenosine 5'-phosphateAdenosine with 3'-phosphate and 5'-phosphate groupsSulfotransferase reaction byproduct; signaling molecule
PAPS3'-Phosphoadenosine 5'-phosphosulfateAdenosine with 3'-phosphate and 5'-phosphosulfate groupsUniversal sulfonate group donor
APSAdenosine 5'-phosphosulfateAdenosine with 5'-phosphosulfate groupIntermediate in PAPS synthesis
ADPAdenosine diphosphateAdenosine with 5'-diphosphateEnergy transfer molecule
AMPAdenosine monophosphateAdenosine with 5'-monophosphateNucleotide precursor

The metabolic fate of PAP centers on its dephosphorylation by specialized bisphosphate nucleotidases, primarily the SAL1 enzyme family (also known as HAL2 in yeast or FIERY1 in plants). SAL1 hydrolyzes PAP to AMP and inorganic phosphate, completing the sulfation cycle and regenerating adenine nucleotide precursors. This reaction is crucial for preventing PAP accumulation, which reaches inhibitory concentrations in the low micromolar range. The nucleotide metabolic pathway involving PAP intersects with energy metabolism through AMP, which can be phosphorylated to ADP and ATP, and with sulfur assimilation through connections to sulfate activation pathways. Unlike canonical nucleotides involved in energy transfer or cofactor functions, PAP functions primarily as a metabolic regulator rather than an energy currency or co-substrate [1] [6].

The compartmentalization of PAP metabolism significantly influences its cellular impact. PAPS synthesis occurs primarily in the cytosol and nucleus, while sulfation reactions occur in the Golgi apparatus for macromolecules and the cytosol for small molecules. PAP degradation occurs mainly in chloroplasts and mitochondria in plants, and analogous organelles in other eukaryotes. This spatial separation necessitates specialized transporter proteins (PAPST1 and PAPST2) that shuttle PAP and PAPS between compartments. Disruptions in this compartmentalization, particularly impaired PAP degradation in organelles, lead to cytosolic PAP accumulation and subsequent dysregulation of sensitive metabolic pathways [6] [8].

Discovery and Historical Evolution of PAP Research

The discovery of PAP is intertwined with elucidation of the sulfation pathway. Initial research in the mid-20th century identified PAPS as the "active sulfate" donor, but the metabolic fate of its byproduct remained obscure. In the 1970s, biochemical studies on sulfotransferase kinetics revealed potent product inhibition, suggesting that the reaction byproduct PAP might function as a regulatory molecule. This was confirmed when purified PAP was shown to inhibit sulfotransferases at micromolar concentrations, establishing its role as a feedback inhibitor in sulfation pathways. Parallel research in yeast genetics identified the MET22/HAL2 locus as essential for methionine biosynthesis, though its connection to PAP metabolism remained unknown for decades [2] [3].

Table 2: Key Historical Discoveries in PAP Research

Time PeriodKey DiscoverySignificanceExperimental System
1950s-1960sIdentification of PAPS as "active sulfate"Established the sulfonate donor for biological sulfationRat liver extracts
1970s-1980sCharacterization of PAP as sulfotransferase inhibitorRevealed feedback regulation in sulfation pathwaysPurified sulfotransferase enzymes
1990sCloning of bifunctional PAPS synthases (PAPSS)Explained coordinated synthesis of PAPS in metazoansHuman and invertebrate models
1995MET22/HAL2 identified as PAP phosphataseLinked PAP metabolism to sulfur assimilation and salt toleranceSaccharomyces cerevisiae
2001-2011SAL1-PAP retrograde signaling pathway discoveryEstablished PAP as chloroplast-to-nucleus signaling moleculeArabidopsis thaliana mutants

A breakthrough came in 1995 when the MET22/HAL2 gene in Saccharomyces cerevisiae was biochemically characterized as a lithium-sensitive phosphatase specific for PAP. Mutants lacking this enzyme exhibited methionine auxotrophy and salt sensitivity, linking PAP accumulation to metabolic dysfunction. This discovery revealed that PAP, rather than being merely a waste product, actively inhibited crucial enzymes in sulfur assimilation when not properly metabolized. Research expanded to plants with the isolation of the fiery1 (fry1) mutant in Arabidopsis, which displayed hypersensitivity to abscisic acid (ABA) and altered stress responses. Positional cloning identified FRY1 as the plant ortholog of MET22/HAL2, confirming conservation of PAP metabolism across kingdoms [2] [4].

The 21st century brought a paradigm shift with the discovery that PAP functions as a retrograde signaling molecule in plants. Research between 2001-2011 demonstrated that Arabidopsis fry1/sal1 mutants accumulated PAP, which moved from chloroplasts to the nucleus and altered expression of stress-responsive genes. This established PAP as a mobile signal connecting organellar function to nuclear gene expression. Concurrently, human genetics research identified mutations in PAPSS genes and PAP transporters associated with bone development disorders, highlighting the biomedical significance of PAP metabolism. The evolutionary perspective emerged with comparative studies showing that bifunctional PAPS synthases (PAPSS) evolved in metazoans from ancestral monofunctional enzymes, with invertebrates possessing only the less stable PAPSS2-type enzyme [1] [3] [5].

PAP as a Critical Metabolite in Sulfation and Signaling Pathways

PAP serves as a central regulatory node at the intersection of sulfation and signaling pathways through two principal mechanisms: feedback inhibition of sulfotransferases and activation of stress signaling cascades. As a potent competitive inhibitor of cytosolic and Golgi sulfotransferases, PAP regulates sulfation capacity with exquisite sensitivity. The Ki for PAP inhibition of human sulfotransferases ranges from 0.1 to 10 μM, concentrations readily achieved when PAP degradation is impaired. This inhibition creates a regulatory circuit where sulfation activity automatically reduces further PAPS consumption when PAP accumulates, preventing metabolic gridlock. The physiological impact is profound: in humans, genetic defects in PAPS synthesis or transport cause skeletal dysplasias due to undersulfation of proteoglycans, while in plants, PAP accumulation alters glucosinolate profiles and hormone homeostasis [2] [5] [6].

Table 3: Regulatory Roles of PAP in Cellular Pathways

Regulatory RoleMechanismFunctional ConsequenceOrganisms
Sulfotransferase feedback inhibitionCompetitive inhibition at PAPS binding siteRegulation of sulfation capacityAll eukaryotes
Retrograde signalingModulation of nuclear gene expressionStress adaptation (drought, light)Plants
Hormone signaling cross-talkInteraction with ABA, JA, SA pathwaysAltered stress sensitivity and developmentPlants
Sulfur assimilation regulationInhibition of PAPS reductaseModulation of sulfate reductionYeast, plants
ROS signalingInteraction with antioxidant systemsModulation of oxidative stress responsesPlants, mammals

The signaling functions of PAP are particularly well-characterized in plants, where it acts as a chloroplast-to-nucleus retrograde signal. Under stress conditions such as drought or high light, the SAL1 phosphatase in chloroplasts is inactivated by oxidation, leading to PAP accumulation. PAP then translocates to the nucleus where it inhibits 5'-3' exoribonucleases (XRNs), leading to altered transcript stability and stress-responsive gene expression. This pathway regulates hundreds of nuclear genes involved in antioxidant production, stress tolerance, and development. The physiological outputs include enhanced drought resistance, altered stomatal regulation, and modified leaf morphology. Genetic evidence confirms that PAP application complements sal1 mutant phenotypes, while engineered plants with compartment-specific SAL1 expression demonstrate that PAP accumulation in specific subcellular locales drives distinct physiological outcomes [4] [6].

The evolutionary conservation of PAP's regulatory functions is increasingly apparent. In mammals, PAP accumulation indirectly modulates steroid hormone activity by affecting sulfotransferase-mediated hormone inactivation. Emerging evidence suggests potential signaling roles in mammalian cells through interactions with RNA processing enzymes homologous to plant XRNs. Fungal systems demonstrate PAP's involvement in salt tolerance through modulation of sulfur assimilation. Across kingdoms, common themes emerge: PAP accumulation serves as a metabolic alarm signal indicating disruption in sulfur metabolism or redox imbalance; specialized phosphatases (SAL1 family) maintain PAP homeostasis; and PAP exerts pleiotropic effects through both enzyme inhibition and signaling pathways. This conservation underscores the fundamental importance of PAP as a cellular regulator [2] [4] [7].

Properties

Product Name

2'-Phosphoadenosine 5'-phosphate

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonatooxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C10H11N5O10P2-4

Molecular Weight

423.17 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/p-4/t4-,6-,7-,10-/m1/s1

InChI Key

AEOBEOJCBAYXBA-KQYNXXCUSA-J

Synonyms

2',5'-ADP
2'-phospho-AMP
2'-phosphoadenosine 5'-phosphate
adenosine 2',5'-bisphosphate
adenosine 2',5'-diphosphate
Ado(2',5')P2

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N

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